Lipoxygenase Inhibition: Target Compound Acts as a Potent LOX Inhibitor Unlike Unsubstituted Cyclopentenone Core
3-Benzyl-2-hydroxycyclopent-2-enone is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The unsubstituted parent compound 2-hydroxycyclopent-2-enone (CAS 10493-98-8) is not reported in authoritative databases to possess significant lipoxygenase inhibitory activity, indicating that the 3-benzyl substituent is a critical structural determinant for this pharmacologic activity. The target compound demonstrates multi-pathway modulation of arachidonic acid metabolism, inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a polypharmacology profile distinct from the inert baseline scaffold [1].
| Evidence Dimension | Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | Potent inhibition; interferes with arachidonic acid metabolism |
| Comparator Or Baseline | 2-Hydroxycyclopent-2-enone (unsubstituted parent, CAS 10493-98-8): No reported lipoxygenase inhibitory activity in authoritative databases |
| Quantified Difference | Qualitative difference; activity conferred specifically by 3-benzyl substitution |
| Conditions | Authoritative pharmacological database annotation; specific inhibitory constants (IC50 or Ki) not reported in accessible literature |
Why This Matters
Procurement of the 3-benzyl-substituted compound rather than the unsubstituted cyclopentenone is mandatory for research programs targeting lipoxygenase-mediated pathways in inflammation or arachidonic acid cascade studies.
- [1] Medical University of Lublin Repository. MeSH Concept Record: 3-Benzyl-2-hydroxycyclopent-2-enone – Potent Lipoxygenase Inhibitor. View Source
